2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol
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Overview
Description
2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol is an organic compound with the molecular formula C6H12O It is a cyclopropyl derivative, characterized by a cyclopropane ring substituted with a methyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol typically involves the cyclopropanation of suitable alkenes followed by functional group transformations. One common method involves the reaction of 2-methylcyclopropylcarbinol with ethylene oxide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The process conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The cyclopropyl group imparts unique steric and electronic properties, influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-[(1R,2R)-2-Methylcyclopropyl]aminoethan-1-ol: Similar structure with an amino group instead of a hydroxyl group.
2-[(1R,2R)-2-Methylcyclopropyl]methanol: Similar structure with a methanol moiety instead of ethan-1-ol.
Uniqueness
2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol is unique due to its specific combination of a cyclopropyl ring and an ethan-1-ol moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C6H12O |
---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-[(1R,2R)-2-methylcyclopropyl]ethanol |
InChI |
InChI=1S/C6H12O/c1-5-4-6(5)2-3-7/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
JYQDYSFILRQPNU-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]1CCO |
Canonical SMILES |
CC1CC1CCO |
Origin of Product |
United States |
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